Methyl 4-(1,3,8,8-tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzoate
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Overview
Description
Methyl 4-(1,3,8,8-tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzoate is a complex organic compound with a unique structure. This compound is characterized by its pyrimidoquinoline core, which is fused with a benzoate group. The presence of multiple methyl groups and trioxo functionalities contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1,3,8,8-tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzoate typically involves a multi-step process. One common method includes the Diels-Alder reaction of myrcene and 3-methyl-3-penten-2-one in the presence of aluminum chloride, followed by cyclization of the substituted cyclohexenylmethyl ketone intermediate with phosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents is also crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1,3,8,8-tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-(1,3,8,8-tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(1,3,8,8-tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone: Shares a similar core structure but lacks the benzoate group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains similar methyl and trioxo functionalities but differs in its overall structure.
Uniqueness
Methyl 4-(1,3,8,8-tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzoate is unique due to its combination of a pyrimidoquinoline core with a benzoate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-(1,3,8,8-tetramethyl-2,4,6-trioxo-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-5-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-23(2)10-14-17(15(27)11-23)16(12-6-8-13(9-7-12)21(29)31-5)18-19(24-14)25(3)22(30)26(4)20(18)28/h6-9,16,24H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLMXSVQXOIWEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)C(=O)OC)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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